Luteolinidol chloride

Description

Properties

IUPAC Name |

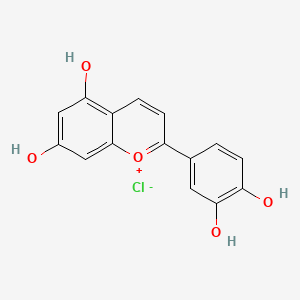

2-(3,4-dihydroxyphenyl)chromenylium-5,7-diol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O5.ClH/c16-9-6-12(18)10-2-4-14(20-15(10)7-9)8-1-3-11(17)13(19)5-8;/h1-7H,(H3-,16,17,18,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMAGHFOHXGFQRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2)O)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20921728 | |

| Record name | Luteolinidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20921728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1154-78-5 | |

| Record name | Luteolinidin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1154-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Luteolinidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001154785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Luteolinidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20921728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Benzopyrylium, 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-, chloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.967 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LUTEOLINIDOL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M011G96EDA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Luteolinidin Chloride: A Technical Guide to Natural Sources and Isolation for Researchers

For Immediate Release

This technical guide provides an in-depth overview of luteolinidin chloride, a 3-deoxyanthocyanidin with significant therapeutic potential. Tailored for researchers, scientists, and drug development professionals, this document details its natural sources, comprehensive isolation and purification protocols, and its role in cellular signaling pathways.

Natural Sources of Luteolinidin Chloride

Luteolinidin chloride is a naturally occurring orange pigment found in a variety of plant species. While it is most prominently documented in Sorghum bicolor , particularly in pigmented varieties, other sources have also been identified.[1][2] Emerging research has also pointed to its presence in certain species of ferns and mosses , indicating a broader botanical distribution than previously understood.[3]

The concentration of luteolinidin can vary significantly between different plant species and even among varieties of the same species. In Sorghum bicolor, for instance, the content is influenced by the genotype and the color of the pericarp.[4][5]

Table 1: Quantitative Content of Luteolinidin in Various Sorghum bicolor Genotypes

| Sorghum Genotype | Luteolinidin Content (mg/g) | Reference |

| White Sorghum Seeds (average) | 1.50 | [4] |

| Wheatland | 1.37 | [4] |

| Liaoza-48 | 0.09718 | [6][7] |

Note: The quantitative analysis of luteolinidin in less common sources like ferns and mosses is an ongoing area of research, and comprehensive data is not yet available.

Isolation and Purification of Luteolinidin Chloride

The successful isolation and purification of luteolinidin chloride are critical for its characterization and subsequent use in research and drug development. The methodologies employed typically involve an initial extraction from the plant matrix, followed by chromatographic purification.

Extraction Protocols

A common and effective method for the extraction of 3-deoxyanthocyanidins, including luteolinidin, from Sorghum bicolor involves the use of acidified methanol.

Optimized Extraction Protocol for 3-Deoxyanthocyanidins from Sorghum bicolor

-

Solvent System: A solution of hydrochloric acid in methanol (1:100, v/v) is utilized as the extraction solvent.[6][7]

-

Solid-to-Liquid Ratio: A ratio of 1:20 (g/mL) of sorghum grain powder to the extraction solvent is recommended.[6][7]

-

Extraction Time: The mixture is extracted for a duration of 130 minutes.[6][7]

-

Temperature: The extraction is carried out at a constant temperature of 40 °C.[6][7]

This protocol has been optimized through single-factor experiments and response surface analysis to ensure a high yield of 3-deoxyanthocyanidins.[6]

Purification Protocols

Following extraction, the crude extract containing luteolinidin chloride requires further purification to isolate the compound of interest from other phytochemicals. Column chromatography and preparative high-performance liquid chromatography (prep-HPLC) are the most effective techniques for this purpose.

Column Chromatography Protocol

Column chromatography serves as a primary purification step. The choice of stationary and mobile phases is crucial for effective separation.

-

Stationary Phase: Silica gel is a commonly used stationary phase for the separation of flavonoids.

-

Mobile Phase: A gradient of solvents with increasing polarity, such as a hexane-ethyl acetate or chloroform-methanol system, is typically employed to elute the compounds. The fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing luteolinidin.

Preparative HPLC (Prep-HPLC) Protocol

For achieving high purity, prep-HPLC is the method of choice. A reverse-phase C18 column is often used for the separation of flavonoids.

-

Column: A C18 reversed-phase column is suitable for this purification.

-

Mobile Phase: A gradient of methanol and water, often with a small percentage of acetic or formic acid to improve peak shape, is a common mobile phase. For example, a gradient of methanol and 0.1% aqueous acetic acid can be effective.

-

Detection: A photodiode array (PDA) or UV-Vis detector set at the appropriate wavelength for luteolinidin allows for the monitoring and collection of the pure compound.

Workflow for Luteolinidin Chloride Purification

Caption: A typical workflow for the purification of luteolinidin chloride from a crude plant extract.

Signaling Pathway Involvement: CD38 Inhibition

Luteolinidin chloride has been identified as a potent inhibitor of the ecto-enzyme CD38. This inhibition has significant downstream effects, particularly in the context of cardiovascular health. CD38 is a major consumer of nicotinamide adenine dinucleotide (NAD+), and its inhibition by luteolinidin leads to the preservation of cellular NAD(P)(H) levels.

The maintenance of NAD(P)(H) pools is crucial for the function of endothelial nitric oxide synthase (eNOS). By preserving NAD(P)(H), luteolinidin ensures the continued activity of eNOS, which is vital for the production of nitric oxide (NO). Nitric oxide is a key signaling molecule involved in vasodilation and the protection of the endothelium from dysfunction, particularly following ischemia-reperfusion injury.

Signaling Pathway of Luteolinidin Chloride as a CD38 Inhibitor

Caption: Luteolinidin chloride inhibits CD38, preserving NAD(P)H levels and promoting eNOS activity.

This technical guide provides a foundational understanding of luteolinidin chloride for research and development purposes. The detailed methodologies and compiled data serve as a valuable resource for scientists working on the isolation and application of this promising natural compound. Further research into its diverse natural sources and biological activities is warranted.

References

- 1. Bryo-Activities: A Review on How Bryophytes Are Contributing to the Arsenal of Natural Bioactive Compounds against Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) | Springer Nature Experiments [experiments.springernature.com]

- 5. Recent Trends in the Application of Chromatographic Techniques in the Analysis of Luteolin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Preparative Purification of Total Flavonoids from Sophora tonkinensis Gagnep. by Macroporous Resin Column Chromatography and Comparative Analysis of Flavonoid Profiles by HPLC-PAD - PMC [pmc.ncbi.nlm.nih.gov]

Luteolinidin Chloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luteolinidin chloride, a deoxyanthocyanidin found in plants such as Sorghum bicolor, is a flavonoid compound that has garnered interest for its potential therapeutic applications.[1][2] This technical guide provides an in-depth overview of the current understanding of luteolinidin chloride's mechanisms of action, with a focus on its enzymatic inhibition and cardioprotective effects. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and presents signaling pathways and experimental workflows through structured diagrams. While research on luteolinidin chloride is ongoing, this guide consolidates the existing scientific literature to support further investigation and drug development efforts.

Core Mechanisms of Action

Luteolinidin chloride's primary established mechanisms of action are the inhibition of two key enzymes: CD38 and tyrosinase.

CD38 Inhibition and Cardioprotection

Luteolinidin chloride is a potent inhibitor of CD38, a multifunctional enzyme involved in NAD+ metabolism.[1][2] By inhibiting CD38, luteolinidin chloride protects the heart from ischemia/reperfusion injury.[1][2] This protection is achieved by preserving endothelial nitric oxide synthase (eNOS) function and preventing endothelial dysfunction.[1]

Signaling Pathway: Cardioprotection through CD38 Inhibition

Caption: Luteolinidin chloride's cardioprotective signaling pathway.

Quantitative Data: CD38 Inhibition and Cardioprotective Effects

| Parameter | Value | Experimental Context | Reference |

| CD38 Inhibition (Ki) | 11.4 µM | In vitro enzyme assay | [1] |

| Tyrosinase Inhibition (IC50) | 3.7 µM | In vitro enzyme assay | [1] |

| Tyrosinase Inhibition (Ki) | 2.8 µM | In vitro enzyme assay, competitive inhibitor | [3] |

| Preservation of NAD(P)(H) and NAD(H) levels | 54.6 ± 6.8% and 55.1 ± 5.8% higher recovery | Isolated rat hearts treated with 50 µM luteolinidin after 30 min ischemia and 30 min reperfusion | [2] |

| Infarct Size Reduction | <16% with 50 µM luteolinidin vs. >30% in vehicle | Isolated rat hearts after 30 min ischemia and 120 min reperfusion | [4] |

| Coronary Blood Flow | Dose-dependent maintenance | Isolated rat hearts (5-50 µM luteolinidin) after ischemia | [1] |

Experimental Protocols: Cardioprotection Studies

-

In Vitro CD38 Inhibition Assay: The potency of luteolinidin chloride as a CD38 inhibitor was determined by incubating recombinant CD38 with varying concentrations of the substrate ε-NAD (5–200 μM) and luteolinidin (1–50 μM). The conversion of ε-NAD to ε-ADP-ribose was monitored by an increase in fluorescence over 10 minutes.[4]

-

Isolated Heart Perfusion (Langendorff Model): Rat hearts were aerobically perfused and equilibrated for 20 minutes. They were then treated with luteolinidin chloride (5, 15, 25, or 50 µM) delivered via liposomes or as an aqueous solution. Following treatment, hearts were subjected to 30 minutes of global ischemia and then reperfused for 30 to 120 minutes for functional and biochemical analysis.[4]

-

Infarct Size Measurement: At the end of reperfusion, hearts were frozen, sliced, and stained with 1.5% 2,3,5-triphenyltetrazolium chloride to differentiate between viable and infarcted tissue.[4]

-

NAD(P)(H) and NAD(H) Measurement: Frozen heart tissue was analyzed by high-performance liquid chromatography (HPLC) to quantify the levels of NAD(P)(H) and NAD(H).[2]

Experimental Workflow: Isolated Heart Perfusion Protocol

Caption: Workflow for ex vivo heart perfusion experiments.

Tyrosinase Inhibition

Luteolinidin chloride acts as a competitive inhibitor of tyrosinase, a key enzyme in melanin biosynthesis.[1][3] This inhibitory action suggests its potential application in the cosmetic and dermatological fields for regulating pigmentation.

Quantitative Data: Tyrosinase Inhibition

| Parameter | Value | Experimental Context | Reference |

| IC50 | 3.7 ± 0.1 µM | In vitro enzyme assay | [3] |

| Ki | 2.8 µM | In vitro enzyme assay, competitive inhibitor | [3] |

Experimental Protocols: Tyrosinase Inhibition Assay

-

Enzyme Kinetics: The inhibitory effect of luteolinidin on tyrosinase activity was evaluated by measuring the rate of the enzymatic reaction in the presence of varying concentrations of luteolinidin. The IC50 and Ki values were determined from these kinetic studies.[3]

-

Molecular Docking: Computational molecular docking studies were performed to analyze the interaction between luteolinidin and the catalytic site of tyrosinase, confirming a binary encounter complex.[3]

Potential Mechanisms of Action: Inferences from Luteolin

While direct experimental evidence for luteolinidin chloride is limited in the following areas, extensive research on the structurally similar flavonoid, luteolin, provides a framework for potential mechanisms of action that warrant further investigation for luteolinidin chloride.

Antioxidant Activity

Quantitative Data: Antioxidant Activity of Luteolin

| Assay | IC50 of Luteolin | Reference |

| DPPH radical scavenging | 26.304 µg·ml-1 ± 0.120 µg·ml-1 | [5] |

| ABTS radical scavenging | 17.3 ± 0.82 μM | [6] |

Experimental Protocols: Antioxidant Assays

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: The ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical is measured spectrophotometrically by the decrease in absorbance.[5]

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: This assay measures the ability of a compound to scavenge the ABTS radical cation, which is monitored by the reduction in its characteristic absorbance.[6]

Anti-Inflammatory Effects

Luteolin has demonstrated significant anti-inflammatory properties by inhibiting key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway. It has been shown to suppress the production of pro-inflammatory cytokines like TNF-α and IL-6.[6][7] It is plausible that luteolinidin chloride may share similar anti-inflammatory activities.

Signaling Pathway: Potential Anti-Inflammatory Action

Caption: Hypothesized anti-inflammatory pathway for luteolinidin chloride.

Anticancer Activity

Luteolin exhibits anticancer effects by inducing apoptosis (programmed cell death), inhibiting cell proliferation, and suppressing metastasis in various cancer cell lines.[3] These effects are often mediated through the modulation of signaling pathways like MAPK and Akt/mTOR.[8] The potential of luteolinidin chloride as an anticancer agent remains an area for future research.

Signaling Pathway: Potential Anticancer Mechanism

Caption: Hypothesized anticancer signaling pathways for luteolinidin chloride.

Experimental Protocols: Anticancer Assays

-

Cell Viability Assay (MTT Assay): Cancer cells are treated with various concentrations of the compound for a specified period. The viability of the cells is then determined by measuring the metabolic activity using the MTT reagent, which is converted to a colored formazan product by living cells.[9]

-

Apoptosis Assay (Annexin V/PI Staining): Apoptosis is quantified using flow cytometry after staining cells with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in apoptotic cells) and propidium iodide (PI, a fluorescent dye that stains the DNA of cells with compromised membranes).[9]

-

Western Blot Analysis: This technique is used to detect and quantify the expression of specific proteins involved in signaling pathways related to apoptosis and cell proliferation (e.g., caspases, Bcl-2 family proteins, MAPKs).[10]

Conclusion and Future Directions

Luteolinidin chloride demonstrates clear and potent inhibitory effects on CD38 and tyrosinase, highlighting its therapeutic potential in cardioprotection and dermatology. While its structural similarity to luteolin suggests a broader range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects, further direct experimental validation is necessary to fully elucidate the mechanisms of action of luteolinidin chloride. Future research should focus on comprehensive in vitro and in vivo studies to explore these potential activities and to establish a more complete pharmacological profile of this promising natural compound.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Luteolin induces apoptosis in multidrug resistant cancer cells without affecting the drug transporter function: involvement of cell line-specific apoptotic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protective effect of luteolin against oxidative stress‑mediated cell injury via enhancing antioxidant systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Luteolin inhibits cytokine expression in endotoxin/cytokine-stimulated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Luteolin suppresses inflammation-associated gene expression by blocking NF-kappaB and AP-1 activation pathway in mouse alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Luteolin inhibits proliferation, triggers apoptosis and modulates Akt/mTOR and MAP kinase pathways in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Luteolin suppresses tumor proliferation through inducing apoptosis and autophagy via MAPK activation in glioma - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Luteolinidin Chloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luteolinidin chloride, a deoxyanthocyanidin found in plants such as Sorghum bicolor, is a flavonoid derivative with emerging biological significance.[1] This technical guide provides a comprehensive overview of the known biological activities of Luteolinidin chloride, with a focus on its enzymatic inhibition and cardioprotective effects. The information presented herein is intended to serve as a valuable resource for researchers exploring the therapeutic potential of this natural compound.

Core Biological Activities

Luteolinidin chloride has demonstrated notable activity in several key biological domains. The most well-documented of these are its potent inhibition of the ectoenzyme CD38 and the enzyme tyrosinase, as well as its protective effects on cardiac tissue.

Enzyme Inhibition

Luteolinidin chloride acts as a potent inhibitor of two key enzymes: CD38 and tyrosinase.

CD38 Inhibition: Luteolinidin chloride is a potent inhibitor of CD38, an enzyme involved in the metabolism of NAD+ and NADP+.[1] This inhibition is crucial for its cardioprotective effects, as it preserves the levels of NAD(P)(H) which are often depleted during ischemia/reperfusion injury.[2]

Tyrosinase Inhibition: Luteolinidin chloride also acts as a competitive inhibitor of tyrosinase, a key enzyme in melanin biosynthesis.[1] This activity suggests its potential application in the development of agents for treating hyperpigmentation disorders.

Cardioprotective Effects

Luteolinidin chloride has been shown to protect the heart from ischemia/reperfusion (I/R) injury.[1] This protective effect is mediated through its inhibition of CD38, which in turn preserves the function of endothelial nitric oxide synthase (eNOS) and prevents endothelial dysfunction.[1] By maintaining NAD(P)(H) levels, Luteolinidin chloride supports eNOS activity, leading to sustained nitric oxide (NO) production, which is essential for vasodilation and cardioprotection.[2]

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activities of Luteolinidin chloride.

| Activity | Parameter | Value | Species/System | Reference |

| CD38 Inhibition | Kᵢ | 11.4 µM | Recombinant | [1] |

| Tyrosinase Inhibition | IC₅₀ | 3.7 µM | Mushroom | [1] |

| Cardioprotective Effects (Isolated Rat Heart) | Concentration | Effect | Reference |

| 5-50 µM | Dose-dependently maintained total coronary blood flow and NOS-dependent coronary blood flow after ischemia. | [1] | |

| 25 µM | Restored NADP(H) and NAD(H) levels to near pre-ischemic levels after ischemia. | [1][2] | |

| 50 µM | Partially preserved BH4 levels, reduced infarct size, and acetylcholine-induced cGMP production post-I/R. | [1] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of Cardioprotection

Luteolinidin chloride's cardioprotective effects are primarily mediated through the inhibition of CD38 and the subsequent preservation of the eNOS signaling pathway.

Caption: Luteolinidin chloride's cardioprotective signaling pathway.

Experimental Workflow: CD38 Inhibition Assay

The inhibitory effect of Luteolinidin chloride on CD38 is typically assessed using a fluorometric assay.

References

Luteolinidin Chloride: An In-depth Technical Guide on its Antioxidant Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luteolinidin chloride, a naturally occurring 3-deoxyanthocyanidin, is emerging as a compound of significant interest within the scientific community due to its potent antioxidant properties. This technical guide provides a comprehensive overview of the antioxidant capacity of luteolinidin chloride, detailing its mechanisms of action, quantitative data from various antioxidant assays, and the experimental protocols for evaluating its efficacy. The guide also explores the modulation of key signaling pathways, such as the Keap1-Nrf2 system, by which luteolinidin chloride exerts its cytoprotective effects. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and nutritional science who are investigating the therapeutic potential of this promising flavonoid.

Introduction

Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. While essential for certain physiological processes, an imbalance leading to excessive ROS levels results in oxidative stress, a condition implicated in the pathophysiology of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. Antioxidants are molecules that can neutralize ROS, thereby mitigating oxidative damage.

Luteolinidin chloride is a plant-derived flavonoid belonging to the 3-deoxyanthocyanidin class, found in sources such as Sorghum bicolor.[1] Its chemical structure, characterized by a flavylium cation with hydroxyl groups on the A and B rings, endows it with significant antioxidant potential. This guide delves into the multifaceted antioxidant properties of luteolinidin chloride, providing a technical foundation for its further investigation and potential therapeutic application.

Mechanisms of Antioxidant Action

Luteolinidin chloride exerts its antioxidant effects through two primary mechanisms:

-

Direct Radical Scavenging: Luteolinidin chloride can directly donate a hydrogen atom or an electron to neutralize free radicals, thereby terminating the damaging chain reactions of oxidation. The ortho-dihydroxy structure (catechol) on the B-ring of luteolinidin is a key feature responsible for its potent radical scavenging activity.

-

Modulation of Cellular Antioxidant Pathways: Beyond direct scavenging, luteolinidin chloride can upregulate the endogenous antioxidant defense system. A critical pathway in this process is the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or inducers like luteolinidin, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to the increased expression of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[2][3]

Quantitative Antioxidant Capacity

The antioxidant activity of luteolinidin chloride has been evaluated using various in vitro assays. The following tables summarize the available quantitative data, providing a comparative perspective on its efficacy.

Table 1: Radical Scavenging Activity of Luteolinidin and Related Compounds

| Compound | Assay | IC50 Value (µg/mL) | Reference |

| Luteolinidin (from Liaoza-48 Sorghum) | DPPH | 47.42 | [4] |

| Luteolinidin (from Liaonuo-11 Sorghum) | DPPH | 56.13 | [4] |

| Luteolinidin (from Liaonian-3 Sorghum) | DPPH | 173.43 | [4] |

| Luteolinidin (from Liaoza-48 Sorghum) | ABTS | 168.3 | [4] |

| Luteolinidin (from Liaonuo-11 Sorghum) | ABTS | 426.6 | [4] |

| Luteolinidin (from Liaonian-3 Sorghum) | ABTS | 357.87 | [4] |

| Luteolin | DPPH | 13.2 ± 0.18 µM | [5] |

| Luteolin | ABTS | 17.3 ± 0.82 µM | [5] |

| Ascorbic Acid (Vitamin C) | DPPH | ~26 µM (equivalent to 14 µM Luteolin) | [3] |

| BHT (Butylated hydroxytoluene) | ABTS | 191.6 ± 5.94 µM | [5] |

Note: IC50 is the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity.

Table 2: Ferric Reducing Antioxidant Power (FRAP) and Oxygen Radical Absorbance Capacity (ORAC) of Related Flavonoids

| Compound | Assay | Value | Reference |

| Luteolin | FRAP | 573.1 µM | [6] |

| Catechin | FRAP | 689.4 µM | [6] |

| Cyanidin-3-glucoside (Kuromanin) | ORAC | 3.5 times stronger than Trolox | [7] |

| Pelargonidin | ORAC | As potent as Trolox | [7] |

Note: FRAP values are expressed as the concentration of the compound with equivalent reducing power to a standard. ORAC values are often expressed as Trolox equivalents (TE), indicating the antioxidant capacity relative to Trolox, a vitamin E analog.

Signaling Pathway and Experimental Workflow Diagrams

Keap1-Nrf2 Signaling Pathway

The following diagram illustrates the activation of the Nrf2 antioxidant response pathway, a key mechanism for the cellular effects of luteolinidin chloride.

References

- 1. researchgate.net [researchgate.net]

- 2. Protective effect of luteolin against oxidative stress‑mediated cell injury via enhancing antioxidant systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Luteolin and luteolin-7-O-glucoside strengthen antioxidative potential through the modulation of Nrf2/MAPK mediated HO-1 signaling cascade in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oxygen radical absorbance capacity - Wikipedia [en.wikipedia.org]

- 5. Differences in in vitro bioavailability, bioaccessibility, and antioxidant capacity depending on linkage type of luteolin 4'-O-glucosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-Antioxidant Activity Relationships of Luteolin and Catechin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. kuromanin.com [kuromanin.com]

Luteolinidin Chloride as a Potent Inhibitor of CD38: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the inhibitory effects of luteolinidin chloride on the enzyme CD38. It details the mechanism of action, summarizes key quantitative data, and provides comprehensive experimental protocols for the scientific community.

Core Inhibition Data

Luteolinidin chloride has been identified as a potent, noncompetitive inhibitor of CD38. The key quantitative parameters defining its inhibitory action are summarized below.

| Parameter | Value | Source |

| Inhibitory Constant (Ki) | 11.4 µM | [1][2][3] |

| Mechanism of Inhibition | Noncompetitive | [1] |

The Luteolinidin Chloride - CD38 Inhibition Pathway

CD38 is a key enzyme that metabolizes nicotinamide adenine dinucleotide (NAD⁺) and its phosphorylated form (NADP⁺).[4][5][6] The depletion of these crucial coenzymes can have significant downstream effects on various cellular processes. One such critical pathway involves the endothelial nitric oxide synthase (eNOS), an enzyme responsible for the production of nitric oxide (NO), a vital signaling molecule in the cardiovascular system.

The activity of eNOS is dependent on the availability of NADPH as a cofactor.[7] By degrading NADP(H), CD38 can limit eNOS activity, leading to reduced NO production and subsequent endothelial dysfunction.[7] Luteolinidin chloride intervenes in this pathway by directly inhibiting CD38, thereby preserving the NAD(P)(H) pool, which in turn supports eNOS function and maintains NO production.[1][7]

Experimental Protocols

The following protocols are based on the methodologies described in the scientific literature for the characterization of luteolinidin chloride's inhibition of CD38.

In Vitro CD38 Inhibition Assay

This protocol details the steps to determine the inhibitory potency and mechanism of luteolinidin chloride on CD38 in vitro.[1]

Materials:

-

Recombinant CD38 (rCD38)

-

ε-NAD (1,N⁶-ethenonicotinamide adenine dinucleotide) as substrate

-

Luteolinidin chloride

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.0)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of rCD38 (e.g., 0.1 µg/mL) in assay buffer.

-

Prepare a range of concentrations of the substrate ε-NAD (e.g., 5–200 µM) in assay buffer.

-

Prepare a range of concentrations of luteolinidin chloride (e.g., 1–50 µM) in assay buffer.

-

-

Assay Setup:

-

In the wells of a 96-well microplate, add the rCD38 solution.

-

Add varying concentrations of luteolinidin chloride to the wells. Include control wells with no inhibitor.

-

Incubate the enzyme and inhibitor mixture for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

-

-

Initiation and Measurement of Reaction:

-

Initiate the enzymatic reaction by adding the ε-NAD substrate to all wells.

-

Immediately place the microplate in a fluorescence plate reader.

-

Monitor the increase in fluorescence (Excitation/Emission ≈ 300/410 nm) over time. The conversion of ε-NAD to ε-ADP-ribose results in a fluorescence increase.

-

Record the initial reaction rates for the first minute of the reaction.

-

-

Data Analysis:

-

To determine the mode of inhibition, plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]). A noncompetitive inhibition pattern will show a series of lines with different slopes intersecting on the x-axis, indicating a decrease in Vmax with no change in Km.

-

Calculate the inhibitory constant (Ki) by fitting the initial velocity data to a noncompetitive inhibition model using appropriate software (e.g., GraphPad Prism).

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for screening and characterizing enzyme inhibitors, adaptable for studying luteolinidin chloride's effect on CD38.

References

- 1. Luteolinidin Protects the Postischemic Heart through CD38 Inhibition with Preservation of NAD(P)(H) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. CD38 as a Regulator of Cellular NAD: A Novel Potential Pharmacological Target for Metabolic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The CD38 glycohydrolase and the NAD sink: implications for pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Unveiling the role of NAD glycohydrolase CD38 in aging and age-related diseases: insights from bibliometric analysis and comprehensive review [frontiersin.org]

- 7. Luteolinidin Protects the Postischemic Heart through CD38 Inhibition with Preservation of NAD(P)(H) - PubMed [pubmed.ncbi.nlm.nih.gov]

Luteolinidin Chloride in Cardiac Protection: A Technical Overview

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Myocardial ischemia/reperfusion (I/R) injury is a significant clinical challenge that paradoxically causes damage upon the restoration of blood flow to ischemic heart tissue. A key pathological mechanism involves the activation of the ectoenzyme CD38, leading to the depletion of nicotinamide adenine dinucleotide (phosphate) [NAD(P)(H)] pools. This depletion impairs critical cellular functions, notably the activity of endothelial nitric oxide synthase (eNOS), which is essential for vascular health and myocardial protection. Luteolinidin, an anthocyanidin flavonoid, has emerged as a potent therapeutic agent in this context. This document details the mechanism, quantitative effects, and experimental validation of luteolinidin chloride's cardioprotective role, focusing on its function as a CD38 inhibitor to preserve cardiac function following I/R injury.

Core Mechanism of Action: CD38 Inhibition

Luteolinidin confers its cardioprotective effects primarily by inhibiting CD38, an enzyme whose activation is triggered by I/R.[1][2] The activation of CD38 leads to the depletion of the heart's NADP(H) pool, which is particularly pronounced in the endothelium.[1][2] This depletion directly compromises the function of eNOS, an enzyme that requires NADPH as a substrate to produce nitric oxide (NO), a critical molecule for vasodilation and endothelial function.[1][2]

Luteolinidin acts as a potent, noncompetitive inhibitor of CD38.[1] This mode of inhibition is highly effective because it decreases the maximum reaction rate (Vmax) of the enzyme, which cannot be overcome by increasing the substrate concentration.[1] By blocking CD38, luteolinidin prevents the degradation of NAD(P)(H), thereby preserving the necessary substrate for eNOS. This action maintains NO production, leading to the preservation of endothelial function, enhanced myocardial salvage, and improved recovery of left ventricular contractile function post-ischemia.[1][2]

Quantitative Data

The cardioprotective effects of luteolinidin have been quantified in ex vivo models, demonstrating a significant preservation of crucial metabolites and cardiac function.

Table 1: Effect of Luteolinidin on Myocardial Nucleotide Levels Post-I/R

Data from isolated rat hearts subjected to 30 minutes of ischemia and 30 minutes of reperfusion. Luteolinidin was administered via liposomal delivery before ischemia.[1]

| Treatment Group | NADPH (nmol/g tissue) | NADP+ (nmol/g tissue) | NADH (nmol/g tissue) | NAD+ (nmol/g tissue) |

| Control (Aerobic) | 27.84 ± 1.40 | 5.57 ± 0.23 | 29.34 ± 10.09 | 137.12 ± 22.52 |

| I/R + Vehicle | 9.91 ± 0.59 | 1.98 ± 0.12 | 29.03 ± 4.32 | 52.31 ± 4.26 |

| I/R + Luteolinidin | 21.36 ± 1.35 | 4.26 ± 0.48 | 43.85 ± 11.46 | 108.79 ± 14.24 |

Data are presented as mean ± SEM.

Table 2: Dose-Dependent Effect of Luteolinidin on Cardiac Functional Recovery

Luteolinidin demonstrated a dose-dependent improvement in the recovery of left ventricular contractile function and endothelium-dependent vasodilatory function after I/R injury.[1][2]

| Luteolinidin Dose (µM) | Recovery of Left Ventricular Function | Recovery of Endothelial Function | Myocardial Salvage (Infarct Size Reduction) |

| 5 | Partial Enhancement | Increased | Significant |

| 15 | Enhanced | Increased | Significant |

| 25 | Further Enhanced | Increased | Significant |

| 50 | Maximally Enhanced | Increased | Significant |

Experimental Protocols

The following section details the methodologies used to establish the cardioprotective effects of luteolinidin.

Ex Vivo Isolated Heart Model (Langendorff Perfusion)

-

Model: Isolated hearts from male Sprague-Dawley rats.

-

Perfusion: Hearts were perfused aerobically for a 20-minute equilibration period using Krebs-Henseleit buffer (KHB).

-

Treatment Administration: Luteolinidin (5, 15, 25, or 50 µM) encapsulated in liposomes, or an empty liposome vehicle, was infused into the hearts. Aqueous delivery was tested but found to be ineffective in tissue accumulation.[1]

-

Ischemia/Reperfusion Protocol: Following the infusion period, hearts were subjected to 30 minutes of global ischemia, followed by either 30 minutes or 120 minutes of reperfusion.[1]

Measurement of Luteolinidin Uptake

-

Method: Reversed-phase High-Performance Liquid Chromatography (HPLC).[1]

-

Sample Preparation: Heart tissue was ground in liquid nitrogen. A sequential extraction using cold methanol, water, and chloroform was performed.[1]

-

Detection: The HPLC system was coupled to a UV-visible detector set at 480 nm to quantify luteolinidin levels in the tissue.[1]

Assessment of Cardiac Function and Damage

-

Left Ventricular Function: Measurements of contractile function recovery were taken throughout the reperfusion period.[1]

-

Endothelial Function: Nitric oxide synthase-dependent coronary flow was measured to assess endothelium-dependent vasodilation.[1]

-

Infarct Size Measurement: At the end of the 120-minute reperfusion, hearts were assessed for infarction to determine the extent of myocardial salvage.[1]

Biochemical Analyses

-

NAD(P)(H) Pool Measurement: At the end of a 30-minute reperfusion, hearts were flash-frozen in liquid nitrogen. The levels of NADPH, NADP+, NADH, and NAD+ were quantified to determine the effect of luteolinidin on preserving these crucial coenzymes.[1]

-

Other Metabolites: Myocardial levels of cyclic guanosine monophosphate (cGMP) and tetrahydrobiopterin (BH4) were also measured to further investigate the downstream effects on the NO signaling pathway.[1]

Conclusion and Future Directions

Luteolinidin chloride is a potent CD38 inhibitor that effectively protects the heart against ischemia/reperfusion injury.[1][2][3] Its mechanism of preserving myocardial and endothelial NAD(P)(H) pools leads to the sustained function of eNOS, thereby preventing endothelial dysfunction and improving cardiac outcomes.[1][2] The quantitative data robustly support its dose-dependent efficacy in enhancing functional recovery and reducing infarct size. The use of liposomal delivery was critical for achieving therapeutic tissue concentrations in the ex vivo model.[1] Future research should focus on in vivo studies to confirm these protective effects and establish a pharmacokinetic and safety profile for luteolinidin, paving the way for its potential development as a novel therapeutic agent for patients undergoing procedures involving cardiac reperfusion.

References

- 1. Luteolinidin Protects the Postischemic Heart through CD38 Inhibition with Preservation of NAD(P)(H) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Luteolinidin Protects the Postischemic Heart through CD38 Inhibition with Preservation of NAD(P)(H) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Flavonoids in myocardial ischemia-reperfusion injury: Therapeutic effects and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Luteolinidin Chloride: A Technical Guide on its Discovery, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luteolinidin chloride, a deoxyanthocyanidin, has garnered significant scientific interest due to its diverse biological activities, including its roles as a potent inhibitor of CD38 and tyrosinase, and its antioxidant properties. This technical guide provides an in-depth overview of the discovery, history, and key characteristics of luteolinidin chloride. It includes a compilation of its physicochemical and biological data, detailed experimental protocols for its isolation, synthesis, and biological evaluation, and visual representations of its relevant signaling pathways to support further research and drug development efforts.

Introduction

Luteolinidin is a naturally occurring 3-deoxyanthocyanidin, a class of flavonoids characterized by the absence of a hydroxyl group at the C-3 position of the C-ring. This structural feature confers greater stability compared to other anthocyanins.[1] Luteolinidin chloride is the salt form of this compound. It is found in a variety of natural sources, including Sorghum bicolor, as well as in some mosses and ferns.[2][3][4]

Historically, the synthesis of luteolinidin chloride was first reported in 1931 by A. León and R. Robinson as part of their broader research into the synthesis of anthocyanins.[5][6] The discovery of 3-deoxyanthocyanidins in natural sources, such as ferns and mosses, was later reported in the 1970s.[7] This chronology suggests that the synthesis of luteolinidin preceded its definitive isolation and characterization from nature, with the synthesis likely playing a key role in confirming its chemical structure.

Luteolinidin chloride has demonstrated significant potential in various therapeutic areas. It is a potent inhibitor of the enzyme CD38, a key regulator of cellular NAD+ levels, and also acts as a competitive inhibitor of tyrosinase, an enzyme involved in melanin production.[2] Furthermore, its antioxidant properties contribute to its overall biological activity. This guide will delve into the technical details of these properties and provide the necessary information for researchers to explore the potential of luteolinidin chloride.

Quantitative Data

The following tables summarize the key quantitative data for luteolinidin chloride.

Table 1: Physicochemical Properties of Luteolinidin Chloride

| Property | Value | Reference |

| CAS Number | 1154-78-5 | [8] |

| Molecular Formula | C₁₅H₁₁ClO₅ | [8] |

| Molecular Weight | 306.7 g/mol | [8] |

| Appearance | Orange pigment | [7] |

| Solubility | Soluble in DMSO (50 mg/mL) | [3] |

Table 2: Biological Activity of Luteolinidin Chloride

| Biological Target | Activity Type | Value | Reference |

| CD38 | Inhibition Constant (Ki) | 11.4 µM | [2] |

| Tyrosinase | IC₅₀ | 3.7 µM | [2] |

| Tyrosinase | Inhibition Constant (Ki) | 2.8 µM | N/A |

| Antioxidant Activity (DPPH) | IC₅₀ | Data not available for luteolinidin chloride. For the related compound luteolin: 14 µM | N/A |

| Antioxidant Activity (ABTS) | IC₅₀ | Data not available for luteolinidin chloride. For the related compound luteolin: 17.3 ± 0.82 µM | N/A |

| Antioxidant Activity (ORAC) | Value | Data not available for luteolinidin chloride. | N/A |

Experimental Protocols

Isolation of Luteolinidin from Sorghum bicolor

This protocol is adapted from methods described for the extraction of 3-deoxyanthocyanidins from sorghum.

Materials:

-

Dried and ground Sorghum bicolor bran

-

Methanol

-

Hydrochloric acid (HCl)

-

Centrifuge

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

-

Extraction: Macerate the ground sorghum bran in a solution of methanol containing 1% (v/v) HCl at a solid-to-liquid ratio of 1:20 (g/mL).

-

Perform the extraction for 130 minutes at 40°C with continuous stirring.

-

Centrifugation: Centrifuge the mixture to pellet the solid plant material.

-

Solvent Evaporation: Decant the supernatant and concentrate it using a rotary evaporator under reduced pressure to remove the methanol.

-

Purification: The crude extract can be further purified by solid-phase extraction or preparative HPLC using a C18 column to isolate luteolinidin. A gradient of acidified water and methanol is typically used as the mobile phase.

Chemical Synthesis of Luteolinidin Chloride (Modern Approach)

This protocol is based on a modern, one-step synthesis method.

Materials:

-

2,4,6-Triacetoxybenzaldehyde

-

3',4'-Dihydroxyacetophenone

-

Anhydrous methanol

-

Anhydrous hydrogen chloride (gas or solution in methanol)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: In a reaction vessel under an inert atmosphere, dissolve 2,4,6-triacetoxybenzaldehyde and 3',4'-dihydroxyacetophenone in anhydrous methanol.

-

Acidification: Cool the solution in an ice bath and bubble anhydrous hydrogen chloride gas through the solution, or add a saturated solution of HCl in anhydrous methanol.

-

Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Precipitation: Upon completion of the reaction, the luteolinidin chloride will precipitate from the solution.

-

Isolation and Purification: Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield the luteolinidin chloride product.

CD38 Inhibition Assay

This protocol is a general guideline for a fluorescence-based CD38 inhibition assay.

Materials:

-

Recombinant human CD38 enzyme

-

Nicotinamide guanine dinucleotide (NGD+) or ε-NAD+ (fluorescent substrate)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Luteolinidin chloride (test inhibitor)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation: Prepare a stock solution of luteolinidin chloride in DMSO. Prepare serial dilutions of the inhibitor in assay buffer.

-

Enzyme Reaction: In the wells of the microplate, add the assay buffer, the CD38 enzyme, and the various concentrations of luteolinidin chloride.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the fluorescent substrate (NGD+ or ε-NAD+).

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the product of the enzymatic reaction.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of luteolinidin chloride compared to a control without the inhibitor. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Tyrosinase Inhibition Assay

This protocol describes a common method for assessing tyrosinase inhibition using L-DOPA as a substrate.

Materials:

-

Mushroom tyrosinase

-

L-DOPA (substrate)

-

Phosphate buffer (e.g., 50 mM, pH 6.8)

-

Luteolinidin chloride (test inhibitor)

-

96-well microplate

-

Microplate reader (for absorbance measurement)

Procedure:

-

Reagent Preparation: Prepare a stock solution of luteolinidin chloride in DMSO. Prepare serial dilutions of the inhibitor in phosphate buffer.

-

Assay Mixture: In the wells of the microplate, add the phosphate buffer, the various concentrations of luteolinidin chloride, and the tyrosinase enzyme.

-

Pre-incubation: Pre-incubate the mixture for a short period (e.g., 10 minutes) at room temperature.

-

Initiation of Reaction: Initiate the reaction by adding the L-DOPA substrate.

-

Absorbance Measurement: Immediately measure the absorbance at 475 nm at regular intervals for a set period (e.g., 20-30 minutes) to monitor the formation of dopachrome.

-

Data Analysis: Determine the rate of reaction for each inhibitor concentration. Calculate the percentage of inhibition and determine the IC₅₀ value. To determine the mode of inhibition (e.g., competitive), the assay can be repeated with varying concentrations of both the substrate and the inhibitor.

Signaling Pathways and Experimental Workflows

Luteolinidin Chloride Inhibition of CD38 and Preservation of eNOS Function

Luteolinidin chloride acts as a potent inhibitor of CD38. CD38 is an enzyme that consumes NAD(P)+, leading to a decrease in the cellular pool of NAD(P)H. NAD(P)H is a critical cofactor for endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing nitric oxide (NO), a key vasodilator. By inhibiting CD38, luteolinidin chloride preserves NAD(P)H levels, thereby supporting eNOS function and promoting vasodilation.

Caption: Luteolinidin chloride inhibits CD38, preserving NADPH levels and promoting eNOS-mediated vasodilation.

Experimental Workflow for Luteolinidin Chloride Synthesis and Biological Evaluation

The following diagram illustrates a typical workflow for the synthesis and subsequent biological testing of luteolinidin chloride.

Caption: A general workflow for the synthesis, purification, and biological evaluation of luteolinidin chloride.

Conclusion

Luteolinidin chloride is a promising natural compound with well-defined inhibitory activities against CD38 and tyrosinase. Its historical synthesis and subsequent discovery in nature have paved the way for current research into its therapeutic potential. The provided protocols and data serve as a valuable resource for scientists in the fields of pharmacology, drug discovery, and natural product chemistry to further investigate and harness the biological activities of luteolinidin chloride. Future research should focus on elucidating its in vivo efficacy, safety profile, and exploring its potential in the treatment of diseases related to NAD+ metabolism, hyperpigmentation, and oxidative stress.

References

- 1. dpph assay ic50: Topics by Science.gov [science.gov]

- 2. researchgate.net [researchgate.net]

- 3. electronicsandbooks.com [electronicsandbooks.com]

- 4. e3s-conferences.org [e3s-conferences.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Discovery and synthesis of novel luteolin derivatives as DAT agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Luteolinidin Chloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Luteolinidin chloride in cell culture experiments. The protocols outlined below are based on available research and are intended to serve as a starting point for experimental design. Optimization may be required for specific cell lines and research applications.

Introduction

Luteolinidin chloride is a deoxyanthocyanidin with noted antioxidant properties, primarily recognized for its potent inhibition of CD38.[1][2] This activity allows it to protect against ischemia/reperfusion injury by preserving endothelial nitric oxide synthase (eNOS) function.[1] Its therapeutic potential is being explored in various contexts, including cardiovascular diseases and as an inhibitor of tyrosinase, an enzyme involved in melanin production.[1] While specific detailed cell culture protocols for Luteolinidin chloride are not extensively published, its structural similarity to other flavonoids, such as Luteolin, allows for the adaptation of established methodologies. Luteolin has been widely studied for its anti-cancer properties, including the induction of apoptosis and cell cycle arrest, as well as its anti-inflammatory effects through modulation of key signaling pathways like MAPK, PI3K/Akt, and NF-κB.[3][4][5][6][7][8][9][10][11][12][13][14]

Product Information

| Characteristic | Description |

| IUPAC Name | 2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium chloride |

| Molecular Formula | C₁₅H₁₁ClO₅ |

| Molecular Weight | 306.7 g/mol |

| CAS Number | 1154-78-5 |

| Appearance | Crystalline solid |

| Solubility | Soluble in DMSO (50 mg/mL)[2] |

Quantitative Data Summary

The following tables summarize key quantitative data for Luteolinidin chloride and the related flavonoid Luteolin, which can be used as a reference for designing experiments.

Table 1: Inhibitory Concentrations of Luteolinidin Chloride

| Target | Cell/System Type | Inhibitory Concentration | Reference |

| CD38 | Enzyme Assay | Kᵢ = 11.4 µM | [1] |

| Tyrosinase | Enzyme Assay | IC₅₀ = 3.7 µM | [1] |

| Ischemia/Reperfusion Injury | Isolated Rat Hearts | 5-50 µM | [1] |

Table 2: IC₅₀ Values of Luteolin in Various Cancer Cell Lines (24-72h treatment)

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| NCI-ADR/RES | Multidrug-Resistant Ovarian | ~45 (24h), ~35 (48h) | [3] |

| MCF-7/MitoR | Multidrug-Resistant Breast | ~45 (24h), ~35 (48h) | [3] |

| HTB-26 | Breast Cancer | 10-50 | [15] |

| PC-3 | Pancreatic Cancer | 10-50 | [15] |

| HepG2 | Hepatocellular Carcinoma | 10-50 | [15] |

| GLC4 | Lung Cancer | 40.9 | [4] |

| COLO 320 | Colon Cancer | 32.5 | [4] |

| A549 | Non-Small-Cell Lung | 41.59 (24h), 27.12 (48h), 24.53 (72h) | [16] |

| H460 | Non-Small-Cell Lung | 48.47 (24h), 18.93 (48h), 20.76 (72h) | [16] |

| HeLa | Cervical Cancer | IC₅₀ values between 3 and 50 | [4] |

Experimental Protocols

Preparation of Luteolinidin Chloride Stock Solution

Materials:

-

Luteolinidin chloride powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, DNase/RNase-free microcentrifuge tubes

-

Vortex mixer

-

Ultrasonic bath (optional)

Protocol:

-

Calculate the required amount of Luteolinidin chloride and DMSO to prepare a high-concentration stock solution (e.g., 10 mM or 50 mM). For a 10 mM stock solution, dissolve 3.067 mg of Luteolinidin chloride in 1 mL of DMSO.

-

Aseptically weigh the Luteolinidin chloride powder and add it to a sterile microcentrifuge tube.

-

Add the calculated volume of DMSO to the tube.

-

Vortex the solution until the powder is completely dissolved. If solubility is an issue, gentle warming to 37°C and sonication in an ultrasonic bath for a few minutes can aid dissolution.[2][17]

-

Once dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1]

-

Store the stock solution at -20°C for up to 1 month or at -80°C for up to 6 months, protected from light.[1][2]

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of Luteolinidin chloride on a chosen cell line.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

Luteolinidin chloride stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of Luteolinidin chloride in complete medium from the stock solution. It is recommended to start with a broad concentration range (e.g., 1 µM to 100 µM) based on the available data for Luteolin.[4][16][18] Ensure the final DMSO concentration in the culture medium is below 0.5% to avoid solvent toxicity.[19] Include a vehicle control (medium with the same concentration of DMSO as the highest Luteolinidin chloride concentration) and a no-treatment control.

-

After 24 hours of incubation, remove the old medium and add 100 µL of the prepared Luteolinidin chloride dilutions to the respective wells.

-

Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).

-

Following incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control and determine the IC₅₀ value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by Luteolinidin chloride.

Materials:

-

Cells of interest

-

6-well cell culture plates

-

Luteolinidin chloride stock solution

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of Luteolinidin chloride (e.g., IC₅₀ and 2x IC₅₀ as determined from the viability assay) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X binding buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry within one hour.

Western Blot Analysis for Signaling Pathway Proteins

This protocol can be used to investigate the effect of Luteolinidin chloride on key signaling proteins.

Materials:

-

Cells of interest

-

Luteolinidin chloride stock solution

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-p-NF-κB p65, anti-NF-κB p65, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, and anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Treat cells with Luteolinidin chloride as described for the apoptosis assay.

-

Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling with Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control like GAPDH.

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate the potential signaling pathways affected by Luteolinidin chloride, based on data from the closely related compound Luteolin, and a general experimental workflow.

Caption: Putative signaling pathways modulated by Luteolinidin chloride.

Caption: General experimental workflow for cell-based assays.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. Luteolin induces apoptosis in multidrug resistant cancer cells without affecting the drug transporter function: involvement of cell line-specific apoptotic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-carcinogenic Effects of the Flavonoid Luteolin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Luteolin induces apoptotic cell death via antioxidant activity in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Anti-inflammatory effects of luteolin: A review of in vitro, in vivo, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Luteolin suppresses inflammation-associated gene expression by blocking NF-κB and AP-1 activation pathway in mouse alveolar macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The flavonoid luteolin prevents lipopolysaccharide-induced NF-κB signalling and gene expression by blocking IκB kinase activity in intestinal epithelial cells and bone-marrow derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protective effect of luteolin against chemical and natural toxicants by targeting NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Luteolin, a Potent Anticancer Compound: From Chemistry to Cellular Interactions and Synergetic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Luteolin induces apoptosis in vitro through suppressing the MAPK and PI3K signaling pathways in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Luteolin exerts pro-apoptotic effect and anti-migration effects on A549 lung adenocarcinoma cells through the activation of MEK/ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects and Mechanisms of Luteolin, a Plant-Based Flavonoid, in the Prevention of Cancers via Modulation of Inflammation and Cell Signaling Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Mechanism of luteolin against non-small-cell lung cancer: a study based on network pharmacology, molecular docking, molecular dynamics simulation, and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 17. selleckchem.com [selleckchem.com]

- 18. researchgate.net [researchgate.net]

- 19. medchemexpress.cn [medchemexpress.cn]

Application Notes and Protocols: Preparation of Luteolinidin Chloride Stock Solution

Audience: Researchers, scientists, and drug development professionals.

Introduction

Luteolinidin chloride is a naturally occurring deoxyanthocyanidin found in various plants, notably Sorghum bicolor.[1] It is recognized for its potent inhibitory activity against CD38, an enzyme involved in cellular signaling and metabolism.[1][2] This compound is a subject of interest in research fields such as cardiovascular disease and melanin production due to its protective effects on endothelial function and its role as a competitive inhibitor of tyrosinase.[1] Proper preparation of a stock solution is a critical first step for accurate and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of Luteolinidin chloride stock solutions.

Quantitative Data Summary

The following table summarizes the key quantitative data for Luteolinidin chloride.

| Parameter | Value | Source |

| Molecular Formula | C₁₅H₁₁ClO₅ | [3][4] |

| Molecular Weight | 306.7 g/mol | [2][3] |

| Appearance | Brown to reddish-brown solid | [1] |

| Solubility in DMSO | 50 mg/mL (163.03 mM) | [1][2] |

| Solubility in Water | 69.75 mg/L (estimated) | [5] |

| Storage (Solid) | 2 years at -20°C; 4°C for short term | [1][3][6] |

| Storage (in DMSO) | 6 months at -80°C; 1 month at -20°C | [1][2][6] |

| Typical Experimental Concentration | 5-50 µM (in vitro) | [1] |

Experimental Protocol: Preparation of a 50 mM Luteolinidin Chloride Stock Solution in DMSO

This protocol describes the preparation of a 50 mM stock solution of Luteolinidin chloride in Dimethyl Sulfoxide (DMSO).

Materials

-

Luteolinidin chloride (solid powder)

-

Anhydrous/hygroscopic Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance

-

Pipettes and sterile pipette tips

-

Vortex mixer

-

Ultrasonic bath

Procedure

-

Preparation: Before starting, ensure that the Luteolinidin chloride powder has been brought to room temperature. This prevents condensation from forming on the compound upon opening the container.

-

Weighing: Carefully weigh the desired amount of Luteolinidin chloride powder using a calibrated analytical balance. For example, to prepare 1 mL of a 50 mM stock solution, weigh out 15.34 mg of Luteolinidin chloride (Molecular Weight: 306.7 g/mol ).

-

Dissolution:

-

Add the weighed Luteolinidin chloride to a sterile microcentrifuge tube or an amber glass vial.

-

Add the appropriate volume of fresh, anhydrous DMSO. For a 50 mM solution, if you weighed 15.34 mg, add 1 mL of DMSO. It is recommended to use newly opened DMSO as it is hygroscopic and absorbed moisture can affect solubility.[1]

-

Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

-

-

Sonication (if necessary): If the compound does not fully dissolve, use an ultrasonic bath to aid dissolution.[1][2] Sonicate for 5-10 minutes. Gentle heating to 37°C can also be applied to increase solubility.[2]

-

Aliquotting: Once the Luteolinidin chloride is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles which can lead to degradation of the compound.[1][2]

-

Storage: Store the aliquots in a sealed container, protected from light.[1] For long-term storage (up to 6 months), store at -80°C.[1][2][3] For short-term storage (up to 1 month), -20°C is suitable.[1][2]

Safety Precautions

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

-

Handle Luteolinidin chloride powder in a well-ventilated area or a chemical fume hood to avoid inhalation.[3]

-

Avoid contact with skin and eyes.[3]

-

Dispose of waste according to institutional guidelines.

Visualizations

Experimental Workflow

Caption: Workflow for Luteolinidin Chloride Stock Solution Preparation.

Luteolinidin Chloride as a CD38 Inhibitor

Caption: Inhibition of CD38 by Luteolinidin Chloride.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. Luteolinidin chloride|1154-78-5|MSDS [dcchemicals.com]

- 4. standards.chromadex.com [standards.chromadex.com]

- 5. luteolinidin chloride, 1154-78-5 [thegoodscentscompany.com]

- 6. Luteolinidin chloride Datasheet DC Chemicals [dcchemicals.com]

Application Notes and Protocols for In Vivo Administration of Luteolinidin Chloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the available methods for the in vivo and ex vivo administration of Luteolinidin chloride, a potent CD38 inhibitor. The information is compiled from peer-reviewed literature and is intended to guide researchers in designing their experimental protocols.

Introduction

Luteolinidin is a natural deoxyanthocyanidin recognized for its potent inhibitory activity against CD38.[1][2][3] This inhibition has been shown to protect the heart from ischemia/reperfusion injury by preserving NAD(P)(H) levels and endothelial nitric oxide synthase (eNOS) function.[1][2][3] Due to its therapeutic potential, understanding the appropriate methods for its administration in preclinical models is crucial for further investigation.

Note: Published research on the systemic in vivo administration and pharmacokinetics of Luteolinidin chloride is limited. The following protocols are based on a key ex vivo study and established methodologies for related flavonoid compounds, such as Luteolin. Researchers should consider these as starting points and optimize them for their specific animal models and experimental goals.

Quantitative Data Summary

Due to the limited availability of specific pharmacokinetic data for Luteolinidin chloride, the following table includes data for the related compound, Luteolin, to provide a comparative reference for researchers.

Table 1: Pharmacokinetic Parameters of Luteolin in Rats (Single 50 mg/kg Dose)

| Parameter | Intravenous (IV) | Oral (PO) | Citation |

| Maximum Plasma Concentration (Cmax) | 23.4 µg/mL | 5.5 µg/mL | [4] |

| Time to Maximum Plasma Concentration (Tmax) | 0 h | 5 min | [4] |

| Half-life (t½) | 8.94 h (free) / 4.98 h (conjugated) | Not calculated | [4] |

| Bioavailability (F) | - | 4.10% | [4] |

Experimental Protocols

Protocol 1: Ex Vivo Administration to Isolated Heart (Langendorff Perfusion)

This protocol is adapted from the study by Boslett J, et al. (2017), which investigated the protective effects of Luteolinidin on the postischemic heart.[1][2][3]

Objective: To deliver Luteolinidin chloride directly to an isolated heart to study its immediate pharmacological effects.

Materials:

-

Luteolinidin chloride

-

Vehicle (e.g., Krebs-Henseleit buffer)

-

Liposomes (for enhanced tissue uptake, optional)

-

Langendorff perfusion system

-

Isolated rat hearts

Procedure:

-

Preparation of Luteolinidin Solution:

-

Prepare a stock solution of Luteolinidin chloride in an appropriate solvent (e.g., DMSO).

-

Dilute the stock solution in the perfusion buffer to the desired final concentration (e.g., 50 µM).[5]

-

For liposomal delivery, encapsulate Luteolinidin in the liposomal formulation according to standard protocols to improve tissue uptake.[6]

-

-

Animal Preparation:

-

Anesthetize the rat according to the institution's approved animal care and use protocol.

-

Excise the heart and mount it on the Langendorff apparatus.

-

-

Perfusion and Treatment:

-

Perfuse the heart with the vehicle buffer to stabilize it.

-

Switch to the perfusion buffer containing Luteolinidin chloride (or the vehicle control).

-

Perfuse for the desired duration prior to inducing ischemia/reperfusion. In the cited study, hearts were treated with 50 μM Luteolinidin.[5]

-

-

Endpoint Analysis:

Workflow for Ex Vivo Administration:

Caption: Workflow for the ex vivo administration of Luteolinidin chloride to an isolated heart.

Protocol 2: Systemic In Vivo Administration (General Guideline)

This is a general protocol for systemic administration in rodents, based on common practices for flavonoids. Note: Specific dosages and vehicles for Luteolinidin chloride have not been extensively reported and require optimization.

Objective: To administer Luteolinidin chloride systemically to study its effects in a whole-animal model.

Administration Routes:

-

Oral Gavage (PO): Suitable for assessing oral bioavailability and efficacy.

-

Intravenous Injection (IV): For direct systemic delivery and bypassing first-pass metabolism.

-

Intraperitoneal Injection (IP): A common route for systemic administration in preclinical studies.

Vehicle Selection: The choice of vehicle is critical for solubility and bioavailability.

-

A common vehicle for flavonoids is a mixture of DMSO, polyethylene glycol (PEG), and saline. It is crucial to first dissolve Luteolinidin chloride in a small amount of DMSO and then dilute it with PEG and saline.

-

The final concentration of DMSO should be kept low (typically <10%) to avoid toxicity.

General Procedure (Example for Oral Gavage):

-

Preparation of Formulation:

-

Dissolve Luteolinidin chloride in a minimal amount of DMSO.

-

Add PEG (e.g., PEG400) and vortex to mix.

-

Add saline to the final desired volume and concentration. The final solution should be clear.

-

Prepare fresh on the day of the experiment.

-

-

Animal Dosing:

-

Weigh the animal to determine the correct dosing volume.

-

Administer the Luteolinidin chloride formulation or vehicle control via oral gavage using a suitable gavage needle.

-

A typical dose for related flavonoids like Luteolin is in the range of 10-50 mg/kg.

-

-

Monitoring and Sample Collection:

-

Monitor the animals for any adverse effects.

-

Collect blood samples at predetermined time points for pharmacokinetic analysis.

-

Collect tissues at the end of the study for pharmacodynamic and biomarker analysis.

-

Workflow for Systemic In Vivo Administration:

Caption: General workflow for systemic in vivo administration of Luteolinidin chloride.

Signaling Pathway

Luteolinidin has been identified as a potent inhibitor of CD38. In the context of cardiac ischemia/reperfusion injury, the inhibition of CD38 by Luteolinidin leads to the preservation of NAD(P)(H) pools. This, in turn, supports the function of endothelial nitric oxide synthase (eNOS), which requires NADPH to produce nitric oxide (NO), a key molecule in vasodilation and endothelial function.[1][3]

Signaling Pathway of Luteolinidin in Cardioprotection:

Caption: Luteolinidin inhibits CD38, preserving NADPH levels and promoting eNOS function.

References

- 1. Luteolinidin Protects the Postischemic Heart through CD38 Inhibition with Preservation of NAD(P)(H) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]